molecular formula C56H72N8O16S2 B560263 YM 202074 CAS No. 299900-84-8

YM 202074

Cat. No.: B560263
CAS No.: 299900-84-8
M. Wt: 1177.352
InChI Key: HABHEZNVNBKOQJ-VQYXCCSOSA-N
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Mechanism of Action

Target of Action

YM 202074, also known as this compound sesquifumarate or N-Cyclohexyl-6-[[N-(2-methoxyethyl)-N-methylamino]methyl]-N-methylthiazolo[3,2-a]benzoimidazole-2-carboxamidesesquifumarate, is a potent and selective allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a G protein-coupled receptor that plays a crucial role in the central nervous system, particularly in synaptic transmission and plasticity .

Mode of Action

This compound binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 nM . This binding inhibits the receptor’s activity, thereby preventing the downstream effects of mGluR1 activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mGluR1-mediated production of inositol phosphates . By inhibiting mGluR1, this compound reduces the production of these signaling molecules, thereby affecting the downstream cellular processes that they regulate .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using positron emission tomography (PET) imaging . The compound was found to have a volume of distribution (VT) that showed excellent agreement with the VT values based on the metabolite-corrected plasma input function . A two-tissue compartmental model (2TCM) was found to be the preferred model for characterizing the pharmacokinetics of this compound in the mouse brain .

Result of Action

The primary molecular effect of this compound is the inhibition of mGluR1-mediated inositol phosphates production . This results in a decrease in the intracellular signaling processes regulated by these molecules. On a cellular level, this compound has been found to be neuroprotective in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, the compound’s stability at room temperature can influence its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

YM 202074 is synthesized through a multi-step process involving the formation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the cyclohexyl and methoxyethyl groups. The key steps include:

    Formation of the thiazolo[3,2-a]benzimidazole core: This involves the cyclization of appropriate precursors under acidic conditions.

    Introduction of the cyclohexyl group: This is typically achieved through alkylation reactions using cyclohexyl halides.

    Introduction of the methoxyethyl group: This step involves the use of methoxyethyl halides under basic conditions.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and recrystallization .

Chemical Reactions Analysis

Types of Reactions

YM 202074 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups.

Scientific Research Applications

YM 202074 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

YM 202074 is unique due to its high affinity and selectivity for mGluR1, making it a valuable tool for studying the receptor’s role in various diseases. Its neuroprotective effects and potential therapeutic applications further distinguish it from other similar compounds .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABHEZNVNBKOQJ-VQYXCCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H72N8O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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